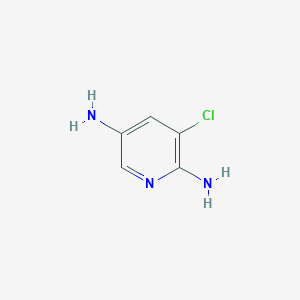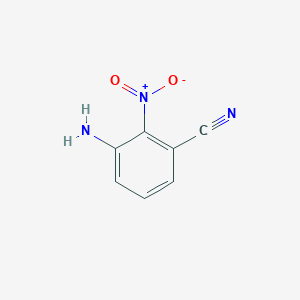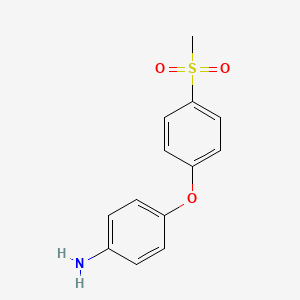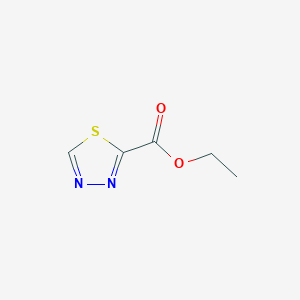
3-Chloropyridine-2,5-diamine
Vue d'ensemble
Description
3-Chloropyridine-2,5-diamine is a chemical compound that belongs to the family of pyridine-2,5-diamines. It has the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol. This compound is of significant interest due to its various applications in scientific research and industry.
Mécanisme D'action
Target of Action
3-Chloropyridine-2,5-diamine is a derivative of pyridine, a basic heterocyclic organic compound Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form multiple hydrogen bonds .
Mode of Action
It’s known that pyridine derivatives are highly reactive towards nucleophilic attack due to their electron-deficient nature . This allows them to interact with their targets, leading to changes in the target’s function.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including those involving organomagnesiums and organolithiums . These reactions can lead to the formation of substituted and functionalized structures .
Pharmacokinetics
For instance, this compound has a molecular weight of 143.57 , which is within the range considered favorable for oral bioavailability.
Result of Action
Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The exact effects would depend on the specific targets and pathways involved.
Analyse Biochimique
Biochemical Properties
3-Chloropyridine-2,5-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as amino acid oxidases and aldose reductases. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal catalytic activity. Additionally, it has been observed to interact with antioxidant proteins, potentially modulating oxidative stress responses within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as MCF-7 breast adenocarcinoma cells, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and proliferation . It influences cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting gene expression and cellular metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in cell cycle progression and upregulate genes associated with apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the inhibition of amino acid oxidases by this compound leads to a decrease in the oxidative deamination of amino acids, impacting cellular metabolism . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits moderate stability, with gradual degradation occurring under physiological conditions. Long-term exposure to this compound in in vitro studies has shown sustained inhibitory effects on enzyme activity and persistent alterations in gene expression . In in vivo studies, the compound’s effects on cellular function have been noted to diminish over time, likely due to metabolic degradation and clearance from the system.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily exerts its biochemical effects through enzyme inhibition and modulation of gene expression. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 oxidases. These enzymes facilitate the oxidative metabolism of the compound, leading to the formation of various metabolites. The metabolic flux of this compound can influence the levels of key metabolites within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound can affect its accumulation and activity within different tissues, influencing its overall biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . The localization of this compound is directed by specific targeting signals and post-translational modifications that guide its distribution within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropyridine-2,5-diamine typically involves the chlorination of pyridine derivatives. One common method is the chlorination of 2,5-diaminopyridine using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to precisely control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloropyridine-2,5-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to
Propriétés
IUPAC Name |
3-chloropyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c6-4-1-3(7)2-9-5(4)8/h1-2H,7H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCADFJHCOXVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630663 | |
| Record name | 3-Chloropyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
813425-48-8 | |
| Record name | 3-Chloropyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















